![molecular formula C31H20ClN5OS B1679470 Ro-24-4736 CAS No. 125030-71-9](/img/structure/B1679470.png)
Ro-24-4736
准备方法
RO-24-4736 的合成涉及 4-(2-氯苯基)-2-碘-9-甲基-6H-噻吩并[3,2-f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓与 5-(丙-2-炔-1-基)菲啶-6(5H)-酮的反应。 该反应在碘化铜(I)、醋酸钯、三乙胺和三苯基膦的存在下,于 N,N-二甲基甲酰胺中室温下进行 72 小时 . 该化合物的工业生产方法没有广泛记录,但提到的合成路线是其制备中的关键步骤。
化学反应分析
RO-24-4736 经历了各种化学反应,包括取代反应和环加成反应。 它含有一个炔烃基团,使其能够参与含有叠氮基团的分子与铜催化的叠氮-炔环加成反应 . 这些反应中常用的试剂包括碘化铜(I) 和醋酸钯。这些反应形成的主要产物通常是三唑衍生物。
科学研究应用
RO-24-4736 因其在科学研究中的应用而得到广泛研究,特别是在化学、生物学和医学领域。 它被用作研究工具来研究血小板活化因子在各种生理和病理过程中的作用。 在医学上,它已被研究用于治疗哮喘、缺血性急性肾衰竭和炎症性血管生成等疾病 . 它抑制血小板聚集的能力使其成为研究心血管疾病和其他涉及血小板活化的疾病的宝贵化合物。
作用机制
RO-24-4736 通过选择性拮抗血小板活化因子受体发挥作用。 通过与血小板活化因子竞争其受体位点,this compound 抑制血小板活化因子诱导的血小板聚集和支气管收缩 . 这种作用机制涉及阻断血小板活化因子诱导的信号通路,这些通路对于血小板活化和聚集至关重要。
相似化合物的比较
RO-24-4736 在效力、生物利用度和作用持续时间方面与其他血小板活化因子拮抗剂进行了比较。 在豚鼠模型中,它明显优于其他评估的拮抗剂,表现出更高的口服效力并具有更长的作用持续时间 . 类似的化合物包括 WEB 2086、BN 52021 和 CV 6209,它们也作为血小板活化因子拮抗剂,但其化学结构和药代动力学特性有所不同。
生物活性
Ro-24-4736 is a potent, selective antagonist of platelet-activating factor (PAF), which plays a significant role in various biological processes, particularly in inflammation and immune responses. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant case studies.
This compound functions primarily by inhibiting the effects of PAF, a phospholipid mediator involved in inflammatory responses. PAF is known to recruit leukocytes, enhance vascular permeability, and promote platelet aggregation. By blocking PAF receptors, this compound mitigates these effects, making it a valuable compound in treating conditions characterized by excessive inflammation.
Key Mechanisms:
- Inhibition of Leukocyte Recruitment : this compound reduces the migration of leukocytes to sites of inflammation, thereby decreasing tissue damage.
- Reduction of Vascular Permeability : The compound helps maintain vascular integrity during inflammatory responses.
- Platelet Aggregation Inhibition : By antagonizing PAF, this compound prevents unwanted platelet aggregation, which can lead to thrombotic events.
Research Findings
Several studies have demonstrated the efficacy and safety of this compound in various experimental models.
Case Study: Renal Protection
A notable case study highlighted the protective effects of this compound against ischemic kidney injury. In a rat model, administration of this compound significantly reduced renal damage following ischemia by attenuating inflammatory responses and preserving renal function. This suggests that PAF antagonism may be beneficial in acute kidney injury scenarios associated with ischemia .
Table 1: Summary of Biological Activities
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including:
- Oral Bioavailability : It is effective when administered orally, making it suitable for outpatient treatment.
- Long Duration of Action : The compound maintains its effects over an extended period, allowing for less frequent dosing.
Clinical Implications
The biological activity of this compound has implications for various clinical conditions:
- Acute Kidney Injury (AKI) : Its ability to protect renal tissues from inflammation suggests potential use in managing AKI.
- Inflammatory Diseases : Conditions such as sepsis or severe allergic reactions may benefit from its anti-inflammatory properties.
- Cardiovascular Events : By preventing platelet aggregation, this compound may reduce the risk of thrombotic complications in at-risk patients.
属性
IUPAC Name |
5-[3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]prop-2-ynyl]phenanthridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20ClN5OS/c1-19-34-35-28-18-33-29(24-13-4-6-14-26(24)32)25-17-20(39-31(25)37(19)28)9-8-16-36-27-15-7-5-11-22(27)21-10-2-3-12-23(21)30(36)38/h2-7,10-15,17H,16,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMZSZMDCRPSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)C#CCN4C5=CC=CC=C5C6=CC=CC=C6C4=O)C(=NC2)C7=CC=CC=C7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154550 | |
Record name | Ro 24-4736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125030-71-9 | |
Record name | Ro 24-4736 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125030719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 24-4736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-244736 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2MJ13SOFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。